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Compound of Interest

Benzyl 3-acetylpiperidine-1-
Compound Name:
carboxylate

cat. No.: B1523722

An In-depth Technical Guide to Benzyl 4-acetylpiperidine-1-carboxylate (CAS No. 160809-34-7)

Foreword: Clarification on Chemical Identity

It is imperative to begin this guide by addressing a critical point of nomenclature. The Chemical
Abstracts Service (CAS) number 160809-34-7 is unequivocally assigned to Benzyl 4-
acetylpiperidine-1-carboxylate.[1][2][3] The topic request specified "Benzyl 3-acetylpiperidine-
1-carboxylate" with this CAS number; however, this is inconsistent with global chemical
registries. The 3-acetyl isomer is a distinct chemical entity with a different CAS number
(502639-39-6).[4] This guide will therefore focus exclusively on the compound correctly
identified by CAS number 160809-34-7: the 4-substituted isomer. This precision is paramount
for ensuring reproducibility and safety in research and development.

Introduction: Strategic Importance in Synthesis

Benzyl 4-acetylpiperidine-1-carboxylate is a heterocyclic building block of significant value in
medicinal chemistry and organic synthesis. Its structure combines three key features that make
it a versatile intermediate:

e A Piperidine Scaffold: This saturated nitrogen-containing heterocycle is a privileged structure
in drug discovery, appearing in numerous approved pharmaceuticals targeting a wide range
of biological systems.[5][6]
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o A Carboxybenzyl (Cbz) Protecting Group: The nitrogen atom is protected by a Cbz group, a
robust yet readily cleavable moiety. This allows for extensive chemical modifications to be
performed on other parts of the molecule without unintended reactions at the piperidine
nitrogen.

e An Acetyl Functional Group: The ketone functionality at the 4-position serves as a versatile
chemical handle for a multitude of subsequent transformations, including nucleophilic
additions, reductions to form alcohols, or condensations to build more complex molecular
architectures.

This guide provides a detailed examination of its synthesis, analytical characterization, and
strategic applications for professionals in drug development and chemical research.

Physicochemical and Computed Properties

A foundational understanding of a compound's physical and chemical properties is essential for
its effective use in the laboratory. The key properties of Benzyl 4-acetylpiperidine-1-carboxylate
are summarized below.

Property Value Source
CAS Number 160809-34-7 [1][2][3]
Molecular Formula C15H1sNO3 [1][3]
Molecular Weight 261.32 g/mol [1]
IUPAC Name Ez:lbzgl)l(;:;:etylpiperidine-l- o

Light yellow oil, may solidify on

Appearance i [2]
standing

Exact Mass 261.1365 g/mol [1]
VOETZCCNDJVWCN-

InChl Key [1]
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Synthesis Protocol and Mechanistic Considerations
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The synthesis of Benzyl 4-acetylpiperidine-1-carboxylate is most effectively achieved through
the reaction of a Weinreb amide with an organometallic reagent. This method is favored for its
high yield and excellent control over the reaction, preventing the common side reaction of over-
addition that plagues ketone syntheses using more reactive starting materials like acid
chlorides or esters.

Experimental Workflow: Grignard Reaction with a
Weinreb Amide

The following protocol is adapted from established synthetic procedures.[2]

Diagram: Synthesis Workflow
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Caption: Workflow for the synthesis of Benzyl 4-acetylpiperidine-1-carboxylate.
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Step-by-Step Methodology

Reaction Setup: To a stirred solution of 1-Cbz-N-methoxy-N-methyl-4-piperidinecarboxamide
(1.0 eq) in anhydrous tetrahydrofuran (THF), cool the mixture to -15°C under an inert
atmosphere (e.g., Nitrogen or Argon).

Grignard Addition: Slowly add a solution of methylmagnesium bromide (MeMgBr) in
THF/toluene (approx. 1.4 M, 1.0-1.2 eq) via an addition funnel, ensuring the internal
temperature does not exceed -10°C.

Reaction Monitoring: Stir the reaction mixture at this temperature for approximately 30-60
minutes. Progress can be monitored by Thin Layer Chromatography (TLC).

Quenching: Upon completion, carefully quench the reaction at 0°C by the slow addition of 1N
hydrochloric acid (HCI), followed by deionized water.

Extraction: Transfer the mixture to a separatory funnel. Separate the aqueous layer and
extract it twice with ethyl acetate.

Washing: Combine the organic layers and wash sequentially with water and then brine to
remove residual acid and inorganic salts.

Drying and Concentration: Dry the organic phase over anhydrous magnesium sulfate
(MgSO0e.), filter, and remove the solvent by concentration under reduced pressure to yield the
final product.[2]

Causality and Experimental Rationale

Choice of Weinreb Amide: The N-methoxy-N-methylamide (Weinreb amide) is crucial. Upon
addition of the Grignard reagent, it forms a stable, five-membered chelated intermediate with
the magnesium halide. This intermediate is stable at low temperatures and does not collapse
to the ketone until the acidic workup. This prevents a second equivalent of the Grignard
reagent from adding to the newly formed ketone, thus avoiding the formation of the tertiary
alcohol byproduct.

Anhydrous Conditions: Grignard reagents are potent bases and nucleophiles that react
violently with protic solvents like water. All glassware must be oven-dried, and anhydrous
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solvents must be used to prevent quenching the reagent and reducing the yield.

o Low Temperature: The reaction is conducted at low temperatures (-15°C to 0°C) to ensure
the stability of the tetrahedral intermediate and to control the exothermic nature of the
Grignard addition.

» Acidic Quench: The addition of 1N HCI serves two purposes: it hydrolyzes the stable
intermediate to liberate the desired ketone and protonates any unreacted Grignard reagent,
converting it to methane gas and water-soluble magnesium salts.

Structural Elucidation and Analytical Profile

Confirming the identity and purity of the synthesized compound is a critical, self-validating step
in any synthetic protocol. Standard analytical techniques are employed for this purpose.

Mass Spectrometry (MS)

Electrospray ionization mass spectrometry (ESI-MS) is expected to show a prominent ion
corresponding to the protonated molecule.

o Expected [M+H]*: 262.[2]

Nuclear Magnetic Resonance (NMR) Spectroscopy

While public spectral data is limited, the expected *H and 3C NMR signals can be predicted
based on the known structure. These predictions serve as a benchmark for researchers
analyzing their own samples.
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Applications in Research and Drug Development

The utility of Benzyl 4-acetylpiperidine-1-carboxylate lies in its capacity to serve as a scaffold
for building molecular complexity. The strategic interplay between its functional groups allows
for selective and sequential chemical modifications.

Diagram: Role as a Synthetic Intermediate
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Caption: Chemical utility of Benzyl 4-acetylpiperidine-1-carboxylate in multi-step synthesis.

e As a Protected Scaffold: The primary role of this compound is to provide a 4-acetylpiperidine
core where the highly reactive secondary amine is masked. This allows chemists to perform
reactions exclusively at the ketone. For example, reducing the ketone to a secondary alcohol
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with sodium borohydride would be difficult with a free piperidine, as the amine could interfere
or require different reaction conditions.

o Elaboration of the Acetyl Group: The ketone is a gateway to diverse functionality. It can be
converted into secondary or tertiary alcohols, amines via reductive amination, or used in
Wittig-type reactions to form alkenes. This versatility is central to creating libraries of related
compounds for structure-activity relationship (SAR) studies in drug discovery.

o Cbz Deprotection: Once all desired modifications are complete, the Cbz group can be
cleanly removed under mild conditions, typically through catalytic hydrogenation (Hz gas with
a palladium-on-carbon catalyst). This unmasks the piperidine nitrogen, revealing the final
target molecule or an intermediate ready for N-alkylation or N-arylation. This final step is
crucial for synthesizing many biologically active compounds where a free or specifically
substituted piperidine nitrogen is required for binding to a biological target.[7]

Conclusion

Benzyl 4-acetylpiperidine-1-carboxylate (CAS 160809-34-7) is a well-defined and synthetically
valuable intermediate. Its robust synthesis via a Weinreb amide precursor ensures high-yield
access, and its unique combination of a protected amine and a reactive ketone handle provides
a logical and efficient platform for the construction of complex piperidine-containing molecules.
For researchers in medicinal chemistry, its role as a key building block facilitates the
exploration of chemical space and the development of novel therapeutics. Adherence to correct
CAS number identification remains a cornerstone of safe and successful chemical synthesis.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact
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